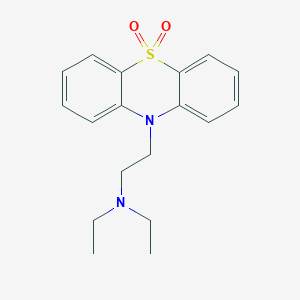
Diethazine Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethazine Sulfone can be synthesized through the oxidation of Diethazine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and urea-hydrogen peroxide adducts . The reaction typically involves the use of catalysts such as tantalum carbide or niobium carbide to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient recovery systems for catalysts ensures high productivity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Diethazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like H2O2.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide adducts, tantalum carbide, niobium carbide.
Reduction: Sodium amalgam, tin hydrides, samarium(II) iodide.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of this compound from Diethazine.
Reduction: Formation of alkanes or olefins from sulfones.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
Diethazine Sulfone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical testing and method validation.
Biology: Studied for its potential antiparkinson effects.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-quality pharmaceutical reference standards.
Mechanism of Action
The mechanism of action of Diethazine Sulfone involves its interaction with molecular targets in the brain, potentially influencing neurotransmitter pathways. It is believed to exert its effects by modulating the activity of dopamine receptors, which are crucial in the management of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Dapsone: Another sulfone used primarily for its antibacterial properties.
Sulfadiazine: A sulfonamide with applications in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
Diethazine Sulfone is unique due to its specific application as an antiparkinson agent, distinguishing it from other sulfones primarily used for their antibacterial properties .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
DAPZIRMYCPGTML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
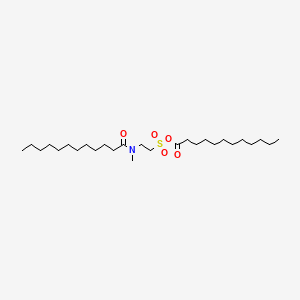
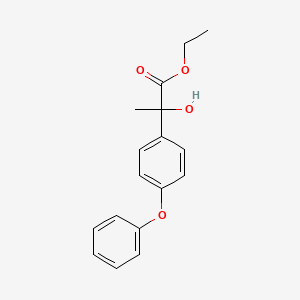
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
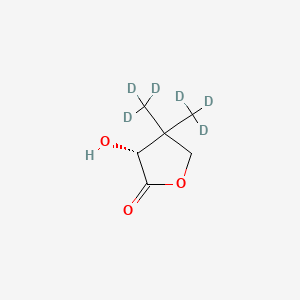
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
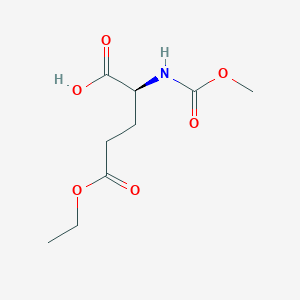
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
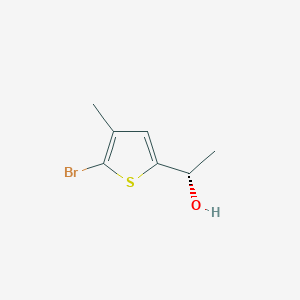

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
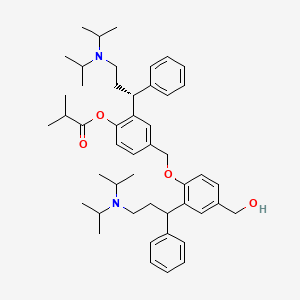
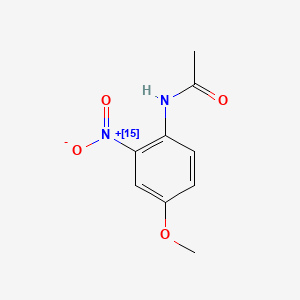
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
